N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide: is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core, a phenyl group, and a dimethylphenyl group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the cyclo-oxygenase pathway, which is involved in the production of prostaglandins .
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like phenyl halides and bases such as sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties, structurally similar due to the presence of a nitrogen-containing heterocycle.
Domiphen Bromide: Another antimicrobial agent with a similar structural framework.
Uniqueness
N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its imidazo[2,1-b][1,3]thiazole core is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Structural Overview
The compound features a dimethylphenyl group , an imidazo[2,1-b][1,3]thiazole ring , and an acetamide moiety . The molecular formula is C21H19N3OS, with a molecular weight of 363.4 g/mol. Its structure can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C21H19N3OS |
Molecular Weight | 363.4 g/mol |
IUPAC Name | N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
CAS Number | 897460-12-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the imidazo[2,1-b][1,3]thiazole core through condensation reactions and subsequent introduction of the dimethylphenyl group via nucleophilic substitution.
Anticancer Properties
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study : A series of imidazo[2,1-b][1,3]thiazole derivatives demonstrated IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells. Compounds with similar structures to this compound showed promising cytotoxic effects with GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel .
Antimicrobial Activity
The thiazole ring present in this compound is known for its broad-spectrum antimicrobial properties:
- Antibacterial Activity : Studies have shown that thiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of a hydrophobic moiety enhances this activity .
- Antifungal Activity : Certain derivatives have also displayed efficacy against drug-resistant fungal strains like Candida auris, indicating potential for development as antifungal agents .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The imidazo[2,1-b][1,3]thiazole component may inhibit specific kinases or proteases involved in cell proliferation pathways.
- Modulation of Signaling Pathways : By interacting with various receptors and enzymes, this compound can modulate signaling pathways that lead to apoptosis in cancer cells or disrupt microbial metabolism.
Data Summary
Biological Activity | Target Organism/Cell Line | IC50/GI50 Values |
---|---|---|
Antiproliferative | HeLa (human cervix carcinoma) | < 0.86 µM |
Antibacterial | Staphylococcus aureus | MIC 0.7–190.2 μg/mL |
Antifungal | Candida auris | MIC > fluconazole |
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-8-9-18(15(2)10-14)22-20(25)11-17-13-26-21-23-19(12-24(17)21)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOGUITXQXWHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.